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Isochroman-4-one

Cat. No.: B1313559
CAS No.: 20924-56-5
M. Wt: 148.16 g/mol
InChI Key: OYXTZAZUFUWSIR-UHFFFAOYSA-N
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Description

Overview of Isochroman-4-one as a Privileged Heterocyclic Scaffold

In the field of medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to a variety of biological targets. rsc.org The this compound nucleus is recognized as such a scaffold. researchgate.netnih.gov This designation stems from its rigid, three-dimensional structure which allows for the precise spatial arrangement of functional groups, a key factor in molecular recognition by biological receptors.

The inherent structural features of the this compound core, a fusion of a benzene (B151609) ring with a dihydropyran-4-one ring, provide a versatile template for chemical modification. nih.gov This adaptability allows chemists to synthesize a diverse library of derivatives, each with the potential to interact with different biological targets, thereby exhibiting a wide range of pharmacological activities. Related oxygen-containing heterocyclic structures, such as chroman-4-one and chromones, are also widely regarded as privileged scaffolds, underscoring the importance of this structural class in drug discovery. nih.govresearchgate.net

Significance of the Isochroman (B46142) Core in Natural Products and Bioactive Compounds

The isochroman structural motif is a common feature in a multitude of natural products and synthetic compounds that display significant biological effects. researchgate.net These compounds are found in various natural sources, including fungi and plants. researchgate.netacs.org The diverse biological activities associated with the isochroman core highlight its importance in the development of new therapeutic agents. researchgate.net

A notable example is the polyphenolic natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), which was isolated from banana peels. nih.govmdpi.comslideshare.net This compound has demonstrated a range of biological activities, including antihypertensive, anti-inflammatory, and antioxidative properties. mdpi.com The discovery of XJP has spurred further research into the development of hybrid molecules that combine the this compound scaffold with other pharmacophores to enhance therapeutic effects. nih.govmdpi.comnih.gov For instance, hybrids of XJP analogs with hydrogen sulfide (B99878) (H₂S) donors have been synthesized and evaluated as potential antihypertensive agents with improved cardiovascular protective effects. mdpi.comnih.gov

The following table provides a summary of select natural and synthetic compounds containing the this compound core and their observed biological activities.

Compound NameSource/TypeObserved Biological ActivityCitations
(±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP)Natural Product (from Banana Peel)Antihypertensive, Anti-inflammatory, Antioxidative, Cardioprotective nih.govmdpi.com
Phelligridin JNatural Product (from Phellinus igniarius fungus)Cytotoxic against several human cancer cell lines acs.org
Phelligridins H and INatural Product (from Phellinus igniarius fungus)Antioxidant, Protein Tyrosine Phosphatase 1B (PTP1B) inhibition acs.org
This compound-arylpiperazine hybridsSyntheticα1-adrenergic receptor antagonism, Vasodilation nih.gov
This compound-H₂S donor hybridsSyntheticH₂S-releasing, Vasodilation, Antihypertensive nih.gov
This compound-isopropanolamine hybridsSyntheticβ1-adrenoceptor blocking activity researchgate.net

Historical Context of this compound Research

The investigation into isochroman-containing compounds has a history that dates back several decades. Early research focused on the isolation and structural elucidation of various isochroman derivatives from natural sources. A significant milestone in the field was the isolation and characterization of (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) from banana peels and the subsequent reporting of its potent antihypertensive activity. mdpi.comslideshare.netresearchgate.net

This discovery catalyzed a new wave of research focused on the synthesis and biological evaluation of this compound derivatives. In recent years, a major thrust of this research has been the creation of hybrid molecules. For example, a 2019 study detailed the design and synthesis of this compound hybrids bearing an arylpiperazine moiety, which showed promise as antihypertensive agents. nih.gov Further expanding on this, research published in 2022 described the development of hydrogen sulfide-releasing derivatives of this compound, also aimed at treating hypertension. nih.gov That same year, another study identified a hydrogen-sulfide-releasing this compound hybrid as a potential candidate for treating cardiac hypertrophy. mdpi.com

The synthetic accessibility of the this compound scaffold has also been a subject of continuous investigation. A 2001 study, for instance, reported a method for synthesizing isochroman-4-ols through an oxidative mercury-mediated ring closure. epa.gov This ongoing development of novel synthetic methodologies provides researchers with the tools needed to create new and diverse this compound analogs for biological screening, ensuring that this privileged scaffold will remain a focal point of medicinal chemistry research for the foreseeable future.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H8O2 B1313559 Isochroman-4-one CAS No. 20924-56-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-isochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-9-6-11-5-7-3-1-2-4-8(7)9/h1-4H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYXTZAZUFUWSIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40491796
Record name 1H-2-Benzopyran-4(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20924-56-5
Record name 1H-2-Benzopyran-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40491796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,4-dihydro-1H-2-benzopyran-4-one
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Synthetic Methodologies for Isochroman 4 One and Its Derivatives

Classical and Established Synthetic Routes

Cyclization reactions represent the most fundamental approach to constructing the bicyclic isochroman-4-one core. These methods typically involve the formation of the key ether linkage and the carbonyl group in a concerted or sequential manner.

Gold-Catalyzed Cycloalkoxylation: Gold catalysis has emerged as a powerful tool for synthesizing isochroman-4-ones. One method involves the gold-catalyzed oxidative cycloalkoxylation of an alkyne in the presence of a pyridine (B92270) N-oxide. nih.gov This reaction proceeds under mild conditions and demonstrates high functional group compatibility. nih.gov Another gold-catalyzed approach is the tandem intramolecular exo-dig heterocyclization/enol isomerization/Claisen rearrangement sequence, catalyzed by AuCl₃, which yields isochromanones with a quaternary center at the C3 position. acs.org

Iron-Catalyzed Oxa-Pictet-Spengler Cyclization: The Oxa-Pictet-Spengler reaction is a classic method for synthesizing isochroman (B46142) frameworks. Iron(II) triflate (Fe(OTf)₂) has been identified as an efficient, inexpensive, and less-toxic catalyst for this transformation. liv.ac.uk The reaction couples β-arylethanols with various aldehydes or ketals, with water as the only byproduct, making it an atom-economic and environmentally favorable process. liv.ac.uk

Friedel-Crafts Acylation: Intramolecular Friedel-Crafts acylation provides a direct route to the this compound skeleton. Photolysis of specific chromium alkoxycarbene complexes, which contain electron-rich aromatic systems, generates ketene (B1206846) intermediates that undergo intramolecular acylation to form the cyclic ketone. acs.org

Electrophilic Cyclization: A method for synthesizing 4-chalcogenyl-1H-isochromen-1-ones, which are related structures, involves a 6-endo-dig electrophilic cyclization. This reaction uses 2-alkynylaryl esters and diorganyl dichalcogenides, with Oxone as an oxidant to generate the electrophilic species in situ. acs.org

One-pot syntheses are highly efficient as they reduce the need for intermediate purification, saving time and resources.

Using O,P-Acetals: A one-pot method has been developed for constructing this compound derivatives with an exocyclic alkylidene moiety. thieme-connect.comresearchgate.net This process involves an intramolecular cyclization between the methylene (B1212753) carbon of an O,P-acetal and an ester group, which is immediately followed by a Horner-Wadsworth-Emmons (HWE) olefination with an aldehyde. thieme-connect.comresearchgate.net

Carboxy-Pictet-Spengler Reaction: A one-pot synthesis of 1-aryl isochroman-3-ones (a structural isomer of this compound) has been achieved via a trifluoroacetic anhydride (B1165640) (TFAA)-mediated carboxy-Pictet-Spengler reaction. acs.orgnih.gov This method involves the intermolecular annulation of oxygenated arylacetic acids with arylaldehydes or ketones under mild, open-vessel conditions. acs.orgnih.gov

Organolithium reagents are powerful bases and nucleophiles used to initiate cyclization by generating a carbanion that attacks an intramolecular electrophile. rsc.org This strategy is effective for creating the this compound ring system from appropriately substituted aromatic precursors. researchgate.net The process often involves a halogen-lithium exchange on an aryl halide, followed by intramolecular cyclization onto an ester or other electrophilic group. researchgate.net The use of complex-induced proximity effects (CIPE), where the organolithium reagent forms a complex with a directing group, can control the regioselectivity of the lithiation and subsequent cyclization. benthamopenarchives.com

A specific and efficient application of organolithium chemistry is the Parham-type cyclization. In this approach, a Weinreb amide serves as the internal electrophilic trap. The synthesis begins with a 2-bromobenzyl ether containing a Weinreb amide. Treatment with an organolithium reagent, such as tert-butyllithium (B1211817) (t-BuLi), at low temperatures initiates a lithium-bromine exchange to form an aryllithium species. cpu.edu.cnresearchgate.net This nucleophilic intermediate then attacks the proximate Weinreb amide, leading to the formation of the six-membered ring and, upon acidic workup, the desired this compound. cpu.edu.cnresearchgate.netcpu.edu.cn

Table 1: Selected Examples of Parham-Type Cyclization for this compound Synthesis cpu.edu.cn This table presents data from a study on the synthesis of 4-isochromanones via Parham-type cyclization.

Starting Material (Substituent R)ProductYield (%)
H7,8-dimethoxythis compound85
Me7,8-dimethoxy-5-methylthis compound82
OMe5,7,8-trimethoxythis compound80
Cl5-chloro-7,8-dimethoxythis compound81

Organolithium-Mediated Cyclizations

Asymmetric Synthesis Strategies

The demand for enantiomerically pure compounds has driven the development of asymmetric methods for this compound synthesis, allowing for the selective formation of one enantiomer over the other.

Asymmetric catalysis is the most powerful tool for synthesizing chiral molecules. Various catalytic systems have been applied to the synthesis of chiral isochroman and this compound derivatives. researchgate.net

Palladium Catalysis: An enantioselective synthesis of isochromans has been achieved through a Pd(II)-catalyzed allylic C–H oxidation of terminal olefin precursors. nih.gov The use of a novel chiral aryl sulfoxide (B87167) ligand was crucial for creating a stable chiral environment around the metal center, enabling high enantioselectivity in the C–O bond-forming step. nih.gov

Rhodium Catalysis: Chiral dirhodium catalysts are effective in promoting asymmetric C–H insertion reactions. Using donor/donor carbenes and the chiral catalyst Rh₂(R-PTAD)₄, a range of isochroman substrates have been synthesized in good yields with excellent diastereo- and enantioselectivity. rsc.org

Bimetallic Relay Catalysis: A highly efficient asymmetric synthesis of isochromanone derivatives bearing adjacent quaternary stereocenters has been realized using a bimetallic relay catalytic system. nih.gov This strategy involves the combination of an achiral dirhodium salt (like Rh₂(TFA)₄) and a chiral N,N'-dioxide–metal complex (e.g., with Fe(III) or Sc(III)). The process proceeds via a cascade O-H insertion/aldol (B89426) cyclization of ketoacids with α-diazoketones. nih.gov

Table 2: Asymmetric Cascade Reaction for Isochromanone Synthesis nih.gov This table showcases results from the Rh(II)/Chiral N,N'-dioxide-Sc(III) catalyzed cascade synthesis of complex isochromanones.

EntryDiazoketone Substituent (Ar)Yield (%)Enantiomeric Excess (ee %)
1Ph9696
24-MeC₆H₄9596
34-FC₆H₄9796
44-ClC₆H₄9995
52-Naphthyl9492

Copper Catalysis: Copper-based catalytic systems have also been employed for the enantioselective synthesis of chiral isochromans. acs.orgrsc.org One method achieves this through an enantioselective intramolecular propargylic substitution reaction of propargylic esters with alcohol nucleophiles, which directly introduces a terminal alkyne group into the chiral isochroman product. acs.org

Enantioselective Catalysis

Chiral Lewis Acid Catalysis

Chiral Lewis acids (CLAs) are powerful tools in asymmetric synthesis, capable of catalyzing reactions to favor the formation of a specific enantiomer or diastereomer. wikipedia.org Their utility stems from the ability to create a chiral environment around the reacting substrates, thereby influencing the stereochemical outcome of the reaction. wikipedia.org

One notable application of chiral Lewis acid catalysis is in the asymmetric synthesis of isochromanone derivatives. A bimetallic relay catalytic system, combining a dirhodium salt and a chiral N,N'-dioxide-Fe(III) or Sc(III) complex, has been developed for the asymmetric cascade O-H insertion/aldol cyclization of ketoacids with diazoketones. nih.gov This methodology facilitates the trapping of acyclic carboxylic oxonium ylides, leading to the formation of chiral isochromanones with two adjacent quaternary stereocenters. nih.gov The chiral Lewis acid in this system plays a crucial role in enhancing the electrophilicity of the ketone for the aldol addition and directing the facial selectivity of the cyclization. nih.gov This approach has been successful for a range of cinnamoylbenzoic acid derivatives and diazoketones, yielding products with good to excellent yields and high enantioselectivities (up to 98% ee). nih.gov

Table 1: Chiral Lewis Acid Catalyzed Synthesis of Isochromanones
Catalyst SystemReaction TypeKey FeaturesYieldEnantiomeric Excess (ee)Reference
Rh(II)/Chiral N,N'-dioxide-Fe(III) or Sc(III) complexAsymmetric cascade O-H insertion/aldol cyclizationFormation of two adjacent quaternary-quaternary stereocentersGood to excellentUp to 98% nih.gov
Chiral Hypervalent Iodine(III) Mediated Oxidative Lactonization

Chiral hypervalent iodine(III) reagents have emerged as effective mediators for enantioselective oxidative transformations. clockss.org These reagents can induce heterocycle formation through various pathways, including the dearomatization of phenols, α-oxidation of carbonyl compounds, and oxidative vicinal difunctionalization of alkenes. clockss.org

A characteristic application of hypervalent iodine in this context is the 6-endo selective lactonization of ortho-alkenylbenzoates. This reaction provides a direct route to the 4-oxyisochroman-1-one framework, a structural unit present in a family of polyketide metabolites. clockss.orgresearchgate.net The use of chiral hypervalent iodine reagents or a catalytic amount of a chiral iodoarene with a co-oxidant allows for the enantioselective synthesis of these compounds. clockss.orgresearchgate.netd-nb.info For instance, the enantioselective oxylactonization of alkenylbenzoates catalyzed by chiral hypervalent iodine(III) reagents yields 4-hydroxyisochroman-1-ones. d-nb.infoacs.org This method has been utilized in the total synthesis of several 4-oxyisochroman-1-one natural products, highlighting its synthetic utility. clockss.org

Table 2: Chiral Hypervalent Iodine(III) Mediated Synthesis of Isochroman-4-ones
Reagent/CatalystReaction TypeProduct TypeSelectivityReference
Chiral hypervalent iodine(III) reagentOxidative Lactonization4-Oxyisochroman-1-one6-endo selective clockss.orgresearchgate.net
Chiral iodoarene (catalytic) with co-oxidantEnantioselective Oxylactonization4-Hydroxyisochroman-1-oneEnantioselective d-nb.info
Oxidative Aminocatalysis and Gold Catalysis

A combination of oxidative aminocatalysis and gold catalysis provides a novel strategy for the synthesis of chiral α-quaternary isochromans. researchgate.netresearchgate.netnih.gov This two-step process begins with the transformation of α-branched aldehydes and propargylic alcohols into α-quaternary ethers with high optical purities (often >90% ee). researchgate.netresearchgate.netnih.gov This initial step involves an oxidative umpolung reaction using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and an amino acid-derived primary amine catalyst. researchgate.netresearchgate.netnih.gov

The subsequent step is a gold(I)-catalyzed intramolecular hydroarylation of the alkyne moiety in the ether intermediate. researchgate.netresearchgate.netnih.gov This cyclization proceeds with retention of the stereochemistry at the quaternary center, affording the desired α-quaternary isochroman products. researchgate.netresearchgate.net This methodology has also been extended to use allylic alcohols, although this sometimes results in lower enantiopurities. researchgate.netnih.gov The cyclization to isochromane products in this case is achieved through an intramolecular Friedel-Crafts type alkylation. researchgate.netresearchgate.net Additionally, gold catalysis has been employed in the oxidative cycloalkoxylation of alkynes using a pyridine N-oxide to produce isochroman-4-ones. nih.gov

Table 3: Combined Catalysis for Isochroman Synthesis
Catalytic SystemReaction SequenceKey IntermediateFinal ProductEnantiomeric Excess (ee)Reference
Oxidative Aminocatalysis and Gold(I) Catalysis1. Oxidative umpolung 2. Intramolecular hydroarylationα-quaternary etherα-quaternary isochroman>90% researchgate.netresearchgate.netnih.gov
Gold CatalysisOxidative cycloalkoxylation-This compound- nih.gov
Donor/Donor Carbene C-H Insertion

The intramolecular C-H insertion of donor/donor carbenes, catalyzed by transition metals such as dirhodium complexes, presents a highly efficient and stereoselective method for constructing the isochroman core. researchgate.netresearcher.lifersc.orgresearchgate.net This approach is particularly effective for creating substituted isochromans with excellent diastereo- and enantioselectivity. researcher.lifersc.orgresearchgate.net

The use of donor/donor carbenes, which are less electrophilic than their donor/acceptor counterparts, is crucial for avoiding competing side reactions like the Stevens rearrangement, which can be problematic in the formation of six-membered rings containing heteroatoms. rsc.orgnih.gov This methodology has been successfully applied to the synthesis of a variety of isochroman substrates, including those with unsaturated and aliphatic side chains, in good yields and with high levels of stereocontrol. researchgate.net For example, using Rh2(R-PTAD)4 as a catalyst, a range of isochromans have been synthesized with excellent diastereo- and enantioselectivity. researcher.lifersc.orgresearchgate.net This method allows for the concise and stereoselective formation of two contiguous stereocenters in a single step. researchgate.net

Table 4: Donor/Donor Carbene C-H Insertion for Isochroman Synthesis
CatalystReaction TypeKey AdvantageStereoselectivityReference
Rh2(R-PTAD)4Intramolecular C-H InsertionAvoidance of Stevens rearrangementExcellent diastereo- and enantioselectivity researcher.lifersc.orgresearchgate.net
Organocatalytic Mannich Reactions

Organocatalytic intramolecular Mannich reactions offer a powerful and highly selective route to functionalized isochromanone derivatives. thieme-connect.com Specifically, a direct, one-pot intramolecular Mannich reaction of 2-oxopropyl 2-formylbenzoate (B1231588) substrates with anilines, catalyzed by a secondary amine like a pyrrolidine (B122466) derivative, has been developed. thieme-connect.comorganic-chemistry.orgthieme-connect.comresearchgate.net

This methodology leads to the formation of 3-acetyl-4-aminoisochroman-1-ones, which possess two contiguous stereogenic centers. thieme-connect.comthieme-connect.com The reaction proceeds with excellent cis-stereoselectivity and high enantiomeric excesses (up to 99% ee). organic-chemistry.orgresearchgate.net A key advantage of this one-pot approach is that it avoids the need to pre-form and isolate the imine intermediate, making it a more efficient process. thieme-connect.comthieme-connect.com The choice of catalyst is critical, as some catalysts can lead to competing aldol reactions. thieme-connect.comthieme-connect.com

Table 5: Organocatalytic Mannich Reaction for Isochromanone Synthesis
Catalyst TypeSubstratesProductYieldDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Secondary amine (e.g., pyrrolidine derivative)2-oxopropyl-2-formylbenzoates and anilines4-aminoisochromanonesUp to 85%Up to 99:1 (cis)92-99% organic-chemistry.orgresearchgate.net

Stereoselective Transformations

The stereoselective synthesis of isochromanones has been achieved through various strategies that allow for precise control over the spatial arrangement of atoms. One such method is based on an asymmetric ortho-lithiation of atropisomeric amides followed by reaction with aldehyde electrophiles. nih.govacs.org The stereocontrol in this approach is derived from the chiral memory of a preoriented atropisomeric amide axis. nih.govacs.org This allows for the synthesis of hydroxyl-isochromanones with up to three contiguous stereocenters. nih.govacs.org

Another approach involves the stereoselective dirhodium-catalyzed C-H insertion with a donor/donor carbene to construct the substituted isochroman core, which can set two contiguous stereocenters in a single step. researchgate.net Furthermore, P450 enzymes have been utilized for the regio- and stereoselective hydroxylation of 2-alkylated benzoic acid esters to produce enantioenriched isochroman-1-ones. nih.gov For example, the biotransformation of methyl 2-propylbenzoate using P450 BM3 variants leads to R- and S-configured 3-methylisochroman-1-one. nih.gov Palladium-catalyzed enantioselective allylic C-H oxidation using a chiral sulfoxide ligand also provides a route to chiral isochromans from terminal olefins with high enantioselectivity. nih.gov

Control of Quaternary Stereocenters

The construction of quaternary stereocenters, particularly all-carbon quaternary stereocenters, is a significant challenge in organic synthesis. nih.govrsc.org Several of the methodologies described above are particularly adept at addressing this challenge in the context of this compound synthesis.

The combination of oxidative aminocatalysis and gold catalysis is a prime example, specifically designed for the preparation of chiral α-quaternary isochromans. researchgate.netresearchgate.net This method establishes the quaternary stereocenter in the initial oxidative etherification step with high enantiopurity, which is then preserved during the subsequent gold-catalyzed cyclization. researchgate.netnih.gov

Similarly, the bimetallic relay catalysis involving a chiral Lewis acid and a dirhodium complex enables the synthesis of isochromanones bearing two vicinal quaternary centers through an asymmetric cascade O-H insertion/aldol cyclization. nih.gov This demonstrates the power of cooperative catalysis in achieving complex stereochemical control.

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isochroman-4-ones, aiming for more environmentally friendly and efficient processes.

A notable green approach involves the use of laccase, a multicopper oxidase, to catalyze the oxidative [4+2] cyclization of pyrocatechuic acid with various substituted styrenes. rsc.org This biocatalytic method is significant as it represents the first of its kind for this type of reaction. rsc.org The enzyme Mnx, a multicopper oxidase known for its role in manganese biomineralization, has demonstrated superior catalytic activity compared to other commonly used laccases, achieving a high turnover number (TON) of over 7700. rsc.org This enzymatic process operates under mild conditions and utilizes molecular oxygen as the final electron acceptor, with water being the only byproduct, highlighting its environmentally benign nature. rsc.orgnih.gov

Laccases, in general, are valued as green biocatalysts because they oxidize substrates, primarily phenolics, through the reduction of molecular oxygen to water without the need for cofactors. nih.gov The laccase-mediated synthesis can also be paired with mediators like the (2,2,6,6-tetramethylpiperidin-1-yl)oxyl radical (TEMPO) to enhance reaction rates and yields. nih.gov

Microreactor technology offers a safe and efficient platform for the continuous synthesis of this compound derivatives. rsc.orgrsc.org This technology is particularly advantageous for reactions involving hazardous reagents, such as hydrogen cyanide (HCN), by enabling in situ generation and immediate consumption, thereby minimizing risks. rsc.orgrsc.org A study demonstrated the continuous production of 3,4-diamino-1H-isochromen-1-ones in moderate to good yields using a microreactor setup. rsc.orgrsc.org This approach allows for a more consistent product quality compared to batch reactions and is scalable for industrial applications. rsc.orgresearchgate.net

The use of microreactors facilitates high mass and heat transfer, which is beneficial for controlling reaction conditions precisely. rsc.orgiitb.ac.in The continuous flow nature of the process also allows for the synthesis of compounds like 1H-isochromeno[3,4-d]imidazol-5-ones with a significant output. acs.org

The development of catalytic systems that employ environmentally benign oxidants is a key aspect of green chemistry in this compound synthesis. Molecular oxygen is an ideal oxidant, and its use in conjunction with organocatalysts like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been explored. rsc.orgresearchgate.net In one such system, DDQ catalyzes the α-allylation of isochromans under aerobic conditions, where molecular oxygen serves as the terminal oxidant in the catalytic cycle. rsc.orgresearchgate.net

Nitroxyl-type catalysts, such as 2,2,6,6-tetramethylpiperidine (B32323) N-oxyl (TEMPO) and its derivatives, are also considered green due to their high safety and low environmental impact. d-nb.info These organocatalysts have been effectively used for the oxidation of isochromans. d-nb.info For instance, a recyclable TEMPO-derived sulfonic salt catalyst, in combination with mineral acids, has been developed for the selective aerobic oxidation of benzylic sp3 C-H bonds in isochromans to yield isochromanones. sci-hub.se Furthermore, cheap and abundant metals like copper are being investigated as more environmentally friendly alternatives to noble metal catalysts for cross-dehydrogenative coupling reactions. acs.org

Microreactor Conditions for Continuous Synthesis

Derivatization and Functionalization Strategies

The derivatization and functionalization of the this compound core are crucial for developing new therapeutic agents and understanding their mechanism of action.

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry to understand how different functional groups on a molecule influence its biological activity. nih.gov For isochroman derivatives, SAR studies have provided valuable insights. For example, substitutions at the 7-position of the isochroman ring have been linked to enhanced anticancer activity. The introduction of hydroxyl or methoxy (B1213986) groups has been shown to improve antimicrobial efficacy.

The systematic introduction of various substituents allows for the fine-tuning of the pharmacological properties of this compound derivatives, guiding the design of more potent and selective compounds. nih.govresearchgate.net

A promising strategy in drug discovery is the creation of hybrid compounds, which combine the structural features of two or more known bioactive molecules to achieve a synergistic or multi-target effect. mdpi.com Several studies have focused on designing and synthesizing this compound hybrids.

One approach involved creating hybrids of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP), a natural product with antihypertensive properties, with an arylpiperazine moiety from the drug naftopidil (B1677906). nih.gov This resulted in a series of novel compounds with potent vasodilation and α1-adrenergic receptor antagonistic activity. nih.gov

Another example is the synthesis of a hydrogen-sulfide-releasing hybrid by attaching p-hydroxythiobenzamide to an analog of XJP. mdpi.com This hybrid, compound 13-E, demonstrated cardioprotective effects against cardiac hypertrophy. mdpi.com

Furthermore, this compound has been hybridized with an N-substituted isopropanolamine moiety, leading to a compound (IIId) with significant β1-adrenoceptor blocking effects, comparable to the drug propranolol (B1214883). nih.gov Hybrids bearing an N-benzyl pyridinium (B92312) moiety have also been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease treatment. researchgate.netcolab.ws

These examples highlight the versatility of the this compound scaffold in the design of novel hybrid molecules with diverse therapeutic applications.

Spirocyclic System Incorporation

The fusion of a spirocyclic system into the this compound scaffold represents a significant strategy for generating structurally complex and three-dimensional molecular architectures. These spiro-compounds are of considerable interest due to their prevalence in natural products and their potential applications in medicinal chemistry. mdpi.comjetir.org Various synthetic methodologies have been developed to construct spiro-isochroman-4-ones, ranging from cycloaddition reactions to metal-catalyzed and tandem processes.

One established approach involves the reaction of homophthalic anhydride with cyclic ketones. For instance, the reaction between homophthalic anhydride and cyclohexanone, catalyzed by boron trifluoride etherate (BF₃·Et₂O), effectively yields (±)‐1‐oxo‐1H‐spiro[benzo[c]pyran‐3(4H),1′‐cyclohexane]‐4‐carboxylic acid. researchgate.net This acid serves as a versatile precursor for further derivatization. researchgate.net

Another key strategy is the intramolecular Friedel–Crafts-type reaction. A diastereoselective synthesis of trifluoromethyl-substituted spiroisochromans has been achieved through a sequence involving a Current time information in Le Flore County, US.beilstein-journals.org-hydride shift, cyclization, and an intramolecular Friedel–Crafts reaction. acs.org This method's diastereoselectivity is influenced by the stability of the final cis-isomer, which can be rationalized by DFT calculations showing stabilizing intramolecular hydrogen-bonding interactions. acs.org The choice of catalyst and the electron-donating properties of the aromatic ring are crucial for the success of the Friedel–Crafts cyclization step. acs.org

Tandem reactions provide an efficient route to complex spiro-isochromanones. An enantioselective Michael/transesterification tandem reaction has been developed using dinuclear zinc catalysts. rsc.org This process, involving the reaction of α-hydroxy indanones with ortho-ester chalcones, produces enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives with high yields and excellent stereoselectivities. rsc.org The protocol has proven to be scalable to the gram level without compromising its stereochemical outcome. rsc.org

Metal-catalyzed reactions offer powerful tools for constructing spirocyclic systems. Cobalt-catalyzed spirocyclization of aromatic amides with 2-diazo-1H-indene-1,3(2H)-dione can lead to spiro isochroman-3,1'-isoindolinones. researchgate.net This process is condition-controlled; under an oxygen atmosphere, a Baeyer-Villiger oxidation of an in-situ formed intermediate occurs to yield the desired spiro isochroman derivative. researchgate.net Additionally, oxa-Diels-Alder reactions of o-quinodimethanes, generated from sultines, with activated ketones in the presence of Cu(OTf)₂ can furnish spiroisochromans in high yields. researchgate.net

The synthesis of spiro[isochromanpiperidine] derivatives, which are analogs of biologically active compounds, has also been extensively studied. acs.orgnih.gov One method involves the cyclization of 1-alkyl-4-hydroxy-4-[2-(methylcarbamoyl)benzyl]-piperidines. acs.org An alternative and often preferable route starts from the Stobbe condensation of ethyl homophthalate with 1-alkyl-4-piperidones, followed by cyclization. acs.org These methods provide access to both spiro[isochroman-3,4'-piperidin]-1-ones and spiro[isochroman-4,4'-piperidin]-1-ones. acs.orgnih.gov

Research Findings on Spirocyclic System Incorporation

Below are tables summarizing various synthetic approaches to spiro-isochroman-4-one derivatives.

Table 1: Synthesis of Spiro[isochroman-4,1'-cycloalkanes]
Starting MaterialsCatalyst/ReagentProductYieldReference
Homophthalic anhydride, CyclohexanoneBF₃·Et₂O(±)‐1‐Oxo‐1H‐spiro[benzo[c]pyran‐3(4H),1′‐cyclohexane]‐4‐carboxylic acid82% researchgate.net
2-Hydroxyacetophenone, Cycloalkanone (via enamine)-Spiro[chroman-2,1'-cycloalkan]-4-ones~50% (from chromanol)
Table 2: Enantioselective and Diastereoselective Syntheses
Starting MaterialsCatalyst/ReagentProduct TypeKey OutcomeReference
α-Hydroxy indanones, ortho-Ester chalconesDinuclear zinc catalystSpiro[indanone-2,3′-isochromane-1-one] derivativesGood yields, >20:1 dr, >99% ee rsc.org
Substituted (E)-3-(2-(hydroxymethyl)phenyl)-1-(p-tolyl)-4,4,4-trifluorobut-2-en-1-oneSc(OTf)₃CF₃-substituted spiroisochroman85% yield, cis:trans = 9.7:1 acs.org
Table 3: Synthesis of Nitrogen-Containing Spiro-isochromanones
Starting MaterialsMethodProduct TypeReference
Ethyl homophthalate, 1-Alkyl-4-piperidonesStobbe condensation followed by cyclization1'-Alkylspiro[isochroman-3,4'-piperidin]-1-ones acs.org
Aromatic amides, 2-Diazo-1H-indene-1,3(2H)-dioneCobalt-catalyzed [4+1+1] spirocyclization under O₂Spiro isochroman-3,1'-isoindolinones researchgate.net

Biological Activities and Pharmacological Applications

Antimicrobial Activity

Research into the antimicrobial properties of isochroman-4-one has primarily centered on its derivatives, which have shown promise against a range of pathogenic microorganisms.

Efficacy against Bacterial Strains (e.g., Escherichia coli, Staphylococcus aureus)

Studies have demonstrated that certain derivatives of isochroman (B46142) exhibit moderate antibacterial activity against both Gram-negative and Gram-positive bacteria. For instance, some isochroman derivatives have been effective against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported to be in the range of 50 to 100 μM . In one study focusing on new spiro[benzo[c]pyran-3(4H),1'-cyclohexane]-1-ones, a class of this compound derivatives, the parent spiro acid was found to be active against all tested bacterial strains. Notably, E. coli was identified as the most susceptible strain to the antibacterial effects of the compounds tested researchgate.net. Another study on diastereomeric cis/trans-3-aryl(heteroaryl)-3,4-dihydroisocoumarin-4-carboxylic acids, which are structurally related to isochroman-4-ones, found that S. aureus was among the most sensitive strains to the antibiotic effects of the tested compounds researchgate.net.

Derivative ClassBacterial StrainEfficacy
Isochroman derivativesEscherichia coliModerate (MIC: 50-100 μM)
Isochroman derivativesStaphylococcus aureusModerate (MIC: 50-100 μM)
Spiro-isochroman-4-onesEscherichia coliMost sensitive strain researchgate.net
Diastereomeric 3,4-dihydroisocoumarin-4-carboxylic acidsStaphylococcus aureusHighly sensitive strain researchgate.net

Mechanisms of Action: Cell Membrane Disruption and Enzyme Inhibition

The precise mechanisms through which this compound derivatives exert their antimicrobial effects are not fully elucidated but are thought to involve the disruption of critical cellular processes. It has been proposed that their antimicrobial activity may stem from an ability to disrupt bacterial cell membranes or to inhibit essential enzymes necessary for bacterial survival . Further investigation is required to fully understand the molecular basis of their antibacterial action.

Anticancer Activity

The potential of this compound derivatives as anticancer agents has been an active area of research, with studies highlighting their ability to induce programmed cell death and modulate key signaling pathways in cancer cells.

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa cells)

In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For example, certain isochroman derivatives have been reported to induce apoptosis in HeLa (cervical cancer) cells, with an IC50 value of approximately 97.4 μM . The mechanism of apoptosis induction is believed to involve the activation of caspase pathways, which are central to programmed cell death . Furthermore, novel furoxan-based nitric oxide (NO)-donating hybrids of β-elemene, which can be related to the isochroman structure, have demonstrated significant antiproliferative activity against HeLa cells, with IC50 values being notably low worktribe.com. One of these compounds, designated 11a, exhibited an IC50 value of 4.94 μM against HeLa cells worktribe.com.

Compound/DerivativeCell LineActivityIC50 Value
Isochroman derivativesHeLaInduces apoptosis ~97.4 μM
Furoxan-based NO-donating β-elemene hybrid (11a)HeLaAntiproliferative worktribe.com4.94 μM worktribe.com

Modulation of Signaling Pathways

The anticancer effects of isochroman derivatives are also linked to their ability to modulate intracellular signaling pathways that are often dysregulated in cancer. A novel isochroman derivative, ISO-9, was found to inhibit apoptosis in vascular endothelial cells by affecting the levels of integrin beta4, p53, and reactive oxygen species (ROS), indicating a role in regulating apoptosis-related signaling nih.gov. In the context of neuroprotection, which can share pathways with cancer cell survival, an optically active isochroman-2H-chromene conjugate was shown to suppress oxidative injuries by modulating the PI3K/Akt and MAPK signaling pathways nih.gov. Specifically, this compound decreased the phosphorylation of ERK and p38, key components of the MAPK pathway, and its protective effects were partially counteracted by a PI3K/Akt pathway inhibitor nih.gov. These findings suggest that isochroman derivatives can exert their cellular effects through the modulation of these critical signaling cascades.

Antihypertensive Activity

One of the most well-documented pharmacological applications of this compound derivatives is their activity as antihypertensive agents. A notable example is the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), which was isolated from banana peels and demonstrated potent antihypertensive properties mdpi.comnih.gov. Inspired by this discovery, numerous synthetic derivatives have been developed and evaluated.

Hybrids of this compound bearing a piperazine (B1678402) moiety have been designed as novel α1-adrenergic receptor antagonists. Several of these compounds exhibited potent in vitro vasodilation and α1-adrenergic receptor antagonistic activity nih.gov. The most potent compound from this series significantly reduced both systolic and diastolic blood pressure in spontaneously hypertensive rats nih.gov.

In another approach, nitric oxide (NO)-releasing derivatives of this compound have been synthesized. These hybrid compounds were designed to combine the vasodilatory effects of NO with the inherent activity of the this compound scaffold. The resulting compounds showed superior antihypertensive effects compared to the parent compounds researchgate.net. Similarly, hydrogen-sulfide-releasing hybrids have also been developed, showing promise as novel antihypertensive agents mdpi.com.

Alpha-1 Adrenergic Receptor Antagonism

A significant area of research has been the development of this compound hybrids as alpha-1 (α1) adrenergic receptor antagonists. Inspired by the structure of known α1-blockers like naftopidil (B1677906), scientists have synthesized novel compounds by integrating an arylpiperazine moiety, the recognized pharmacophore of naftopidil, with the this compound core derived from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP). researchgate.netnih.gov

Biological evaluations have shown that several of these hybrid compounds possess potent α1-adrenergic receptor antagonistic activity. nih.gov This blockade of α1-receptors on vascular smooth muscle prevents vasoconstriction induced by norepinephrine, leading to vasodilation and a reduction in blood pressure. nih.gov Studies on isolated rat thoracic aorta rings confirmed that the vasodilation potency of these compounds correlated well with their α1-adrenergic receptor antagonistic activity. worktribe.com For instance, compound 6e, a notable hybrid from one such study, demonstrated a significant reduction in both systolic and diastolic blood pressure in spontaneously hypertensive rats (SHRs), with an efficacy comparable to naftopidil. nih.gov

Table 1: α1-Adrenergic Receptor Antagonistic Activity of Representative this compound Hybrids

CompoundAntagonist Affinity (pA2 value)Reference
Naftopidil (Reference)6.884 worktribe.com
Compound 6e6.724 worktribe.com

Angiotensin-Converting Enzyme (ACE) Inhibition

This compound, particularly the natural product isolated from banana peels, has been identified as an inhibitor of the angiotensin-converting enzyme (ACE). slideshare.net ACE inhibitors are a cornerstone in the treatment of hypertension. mayoclinic.orgwikipedia.orgclevelandclinic.org They act by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. wikipedia.org This inhibition leads to vasodilation and decreased aldosterone (B195564) secretion, collectively resulting in lower blood pressure. The ACE inhibitory action of this compound presents an additional mechanism contributing to its observed antihypertensive effects, with one report suggesting potency greater than the established drug captopril. slideshare.net

Vasodilation Mechanisms

The vasodilatory effects of this compound derivatives are a primary contributor to their antihypertensive properties. This effect is largely attributed to the antagonism of α1-adrenergic receptors, as detailed previously. nih.govresearchgate.net Several hybrid compounds, including 6c, 6e, 6f, 6g, 6h, 6m, and 6q, have demonstrated potent in vitro vasodilation capabilities. researchgate.netnih.gov Furthermore, novel hybrids incorporating hydrogen sulfide (B99878) (H2S)-releasing moieties have also shown moderate to good vasodilation efficacy in vitro. researchgate.netnih.gov The structure-activity relationship analysis has indicated that the position of substituents on the this compound core influences the vasodilation potency. slideshare.net

Hydrogen Sulfide (H2S) Releasing Hybrids for Cardiovascular Protection

To enhance the therapeutic potential of isochroman-4-ones, researchers have designed and synthesized novel hybrids that release hydrogen sulfide (H2S). researchgate.netnih.gov H2S is a gasotransmitter with known cardioprotective effects. acs.org These hybrids were created by coupling H2S-releasing donors with analogues of the natural product (±)-XJP. researchgate.net

These H2S-releasing derivatives have demonstrated several beneficial properties. They exhibit excellent H2S generating ability and show potent in vivo antihypertensive activity, with one of the most potent compounds achieving a maximum antihypertensive amplitude of about 27%, surpassing the lead compound (±)-XJP. researchgate.netnih.gov Beyond blood pressure reduction, these hybrids offer broader cardiovascular protection. For example, the hybrid 13-E, synthesized by attaching an H2S donor (p-hydroxythiobenzamide) to an XJP analog, was found to protect against cardiomyocyte hypertrophy both in vitro and in vivo. mdpi.comsciprofiles.com This compound was shown to alleviate cardiac interstitial fibrosis and restore cardiac function in animal models of cardiac hypertrophy. mdpi.com

Beta-1 Adrenoceptor Blocking Activity

In another strategic hybridization approach, this compound has been combined with N-substituted isopropanolamine functionalities, a key feature of many beta-blocker drugs. researchgate.netnih.gov This has led to the development of novel derivatives with significant beta-1 (β1)-adrenoceptor blocking activity. researchgate.netresearchgate.netresearchgate.net

These compounds act as antagonists at β1-receptors, which are primarily located in the heart. Blocking these receptors mitigates the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate and myocardial contractility. One promising compound, IIId, exhibited a potent β1-adrenoceptor blocking effect comparable to the well-known non-selective beta-blocker, propranolol (B1214883). nih.gov Similarly, a series of oxime ether hybrids of this compound were synthesized, with compound Ic showing β1-adrenoceptor blocking activity superior to that of propranolol at the same concentration. researchgate.netresearchgate.netcjnmcpu.com

Table 2: β1-Adrenoceptor Blocking Activity of this compound Hybrids

CompoundConcentration (mol·L⁻¹)Inhibition (%)Reference
Propranolol (Reference)10⁻⁷49.7 researchgate.netcjnmcpu.com
Compound Ic10⁻⁷52.2 researchgate.netcjnmcpu.com

Central Nervous System (CNS) Activity

Beyond their cardiovascular applications, certain isochroman derivatives have shown promising activity within the central nervous system, particularly in the context of neurodegenerative diseases.

Neuroprotective Effects

Research has indicated that isochroman-based compounds possess significant neuroprotective properties. smolecule.comtandfonline.com Derivatives of the natural product (±)-XJP were designed as inhibitors of acetylcholinesterase (AChE), a key enzyme in the pathology of Alzheimer's disease. mdpi.com One such derivative, compound 10a, was found to be a potent dual-binding AChE inhibitor. mdpi.com

Other studies have focused on the antioxidant capabilities of these compounds. Hydroxy-1-aryl-isochromans have been shown to protect membrane lipids from peroxidation and reduce the production of nitric oxide in microglia, suggesting they could be cytoprotective in conditions involving nitrosative stress. tandfonline.com A novel synthetic, chiral isochroman-2H-chromene conjugate, JE-133, demonstrated a superior neuroprotective effect against oxidative injuries. nih.gov Pretreatment with this compound protected neuronal cells from H2O2-induced cell death by modulating the MAPK and PI3K/Akt signaling pathways, thereby activating cell survival and inhibiting apoptosis. nih.govunideb.hu

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease (AD). Research has focused on this compound derivatives as potent AChE inhibitors.

A series of novel this compound derivatives were designed and synthesized from the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one, also known as (±)-XJP. mdpi.comnih.gov Many of these synthesized compounds demonstrated powerful inhibitory activity against AChE, with some exhibiting greater potency than the standard drug, donepezil. mdpi.com One particularly potent derivative, compound 10a ((Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide), emerged as the most effective inhibitor from its series. mdpi.com Kinetic and molecular modeling studies revealed that this compound acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.gov This dual interaction is considered a significant advantage for treating AD. mdpi.com Further derivatives bearing an N-benzyl pyridinium (B92312) moiety have also been developed, with some showing exceptionally strong anti-AChE activity in the nanomolar range. researchgate.netcolab.ws

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected this compound Derivatives

Compound Description AChE IC₅₀ (nM) Selectivity (AChE/BuChE) Reference
10a N-benzyl pyridinium derivative 1.61 - mdpi.com
13b N-benzyl pyridinium derivative 3.54 - mdpi.com
9d 1-(4-fluorobenzyl) substituted derivative 8.9 >230 researchgate.net
1q N-benzyl pyridinium derivative 0.15 >5000 colab.ws
7c Isothiochromanone derivative 5.63 64.6 researchgate.net
Donepezil Standard Drug 12.06 - mdpi.com

Modulation of Cognitive Function

The potential of this compound derivatives extends to the broader modulation of cognitive function, largely linked to their neuroprotective effects. smolecule.com Cognitive impairment in conditions like Alzheimer's is associated with the decline of cholinergic neurotransmission, and the AChE inhibitory action of isochroman-4-ones directly addresses this deficit. mdpi.comnih.gov

Beyond AChE inhibition, certain isochroman derivatives exhibit neuroprotective properties against oxidative stress, a key factor in the pathology of neurodegenerative diseases. smolecule.comontosight.aitandfonline.com For instance, the chiral nonracemic isochroman-2H-chromene conjugate JE-133 was found to possess superior neuroprotective effects against oxidative injuries in neuronal cells. It protects against H₂O₂-induced cell death in both SH-SY5Y neuroblastoma cells and rat primary cortical neurons. This protection is associated with the regulation of the MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival. The natural compound 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) has also been noted for its potential in preventing Alzheimer's disease.

Anti-inflammatory Activity

The isochroman scaffold is a structural unit in many compounds that exhibit anti-inflammatory activities. ontosight.ai Derivatives of this compound have been identified as having potential anti-inflammatory effects, which are attributed to multiple mechanisms, including the inhibition of cyclooxygenase (COX) enzymes and the reduction of inflammatory signaling molecules.

Cyclooxygenase-2 (COX-2) is an enzyme that becomes upregulated during inflammation and is a key target for anti-inflammatory drugs. Certain isochroman derivatives have been shown to mediate their anti-inflammatory effects by suppressing COX-2. For example, 1-Phenyl-6,7-dihydroxy-isochroman was found to inhibit the production of inflammatory mediators like prostaglandin (B15479496) E2 (PGE2) by suppressing the activation of NF-κB, a transcription factor that leads to a decrease in COX-2 synthesis. While direct IC₅₀ values for this compound derivatives on COX-2 are not extensively documented in the provided context, related isochromen-1-one analogues have been shown to have a high binding affinity with the prostaglandin-endoperoxide synthase (PGHS) receptor, which includes the COX enzymes. This suggests a synergistic efficacy when the isocoumarin (B1212949) moiety is combined with an existing anti-inflammatory drug like etodolac.

This compound derivatives have demonstrated the ability to reduce the levels of key inflammatory markers. In studies involving hydrogen sulfide-releasing this compound hybrids, the compounds were found to decrease the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and increase levels of the anti-inflammatory cytokine Interleukin-10 (IL-10). researchgate.net Specifically, the compound GYY4137, a slow-releasing H₂S donor, inhibited the production of TNF-α and reduced the rise in NF-κB activation and the generation of PGE₂. researchgate.net In conscious rats subjected to lipopolysaccharide (LPS), GYY4137 administration decreased the subsequent rise in plasma pro-inflammatory cytokines including TNF-α, IL-1β, and IL-6. researchgate.net Similarly, pyrano-isochromanones derived from bergenin (B1666849) have shown potent inhibition of IL-6 and TNF-α production. researchgate.netfigshare.com

Table 2: Effect of Isochroman-related Derivatives on Inflammatory Markers

Compound/Derivative Class Effect Model System Reference
H₂S-releasing this compound hybrid (GYY4137) Decreased plasma TNF-α, IL-1β, IL-6 LPS-induced conscious rats researchgate.net
H₂S-releasing this compound hybrid (GYY4137) Inhibited TNF-α production Rat blood researchgate.net
H₂S-releasing this compound hybrid (GYY4137) Reduced NF-κB activation, iNOS/COX-2 expression, PGE₂ generation RAW 264.7 macrophages researchgate.net
Pyrano-isochromanones (Bergenin derivatives 4e, 4f) Inhibition of IL-6 and TNF-α production - researchgate.netfigshare.com
1-Phenyl-6,7-dihydroxy-isochroman Inhibited TNF-α production LPS-primed human monocytes

Inhibition of COX-2 Activity

Antioxidant Activity

Many isochroman derivatives are recognized for their antioxidant and radical scavenging properties. This activity is crucial for combating oxidative stress, which is implicated in a wide range of diseases. smolecule.comontosight.ai The antioxidant potential is often linked to the number and position of hydroxyl groups on the isochroman structure.

A comparative study of newly synthesized hydroxy-1-aryl-isochromans demonstrated a clear structure-activity relationship. researchgate.net The derivative with four hydroxyl groups (ISO-4 ) was found to be a significantly better scavenger of the artificial radical DPPH (1,1-diphenyl-2-picrylhydrazyl) compared to derivatives with three (ISO-3 ) or two (ISO-2 ) hydroxyl groups. The fully methoxylated derivative (ISO-0 ) showed no activity. researchgate.net This trend was also observed in the scavenging of superoxide (B77818) radicals and peroxynitrite. researchgate.net The antioxidant capacity of these hydroxyisochromans was superior to that of Trolox, a well-known antioxidant standard. researchgate.net Furthermore, isochroman derivatives of hydroxytyrosol (B1673988) have shown significant potential as bioactive antioxidant compounds, with their activity being influenced by lipophilicity and the number of free hydroxyl groups. researchgate.net The modest antioxidant activity of compound 10a , also a potent AChE inhibitor, highlights the multi-target potential of this class of compounds. mdpi.comnih.gov

Table 3: Radical Scavenging Activity of Hydroxy-Isochroman Derivatives (DPPH Assay)

Compound Description EC₅₀ (μM) Reference
ISO-4 4-hydroxy derivative 10.37 researchgate.net
ISO-3 3-hydroxy derivative (natural) 22.45 researchgate.net
ISO-2 2-hydroxy derivative 25.17 researchgate.net
ISO-0 Fully methoxylated >250 researchgate.net
Ascorbic Acid Standard Antioxidant ~23 researchgate.net
Trolox Standard Antioxidant ~24 researchgate.net

Other Reported Biological Activities

Beyond the applications discussed above, the isochroman scaffold is associated with a variety of other pharmacological effects. Research has highlighted several additional activities:

Antihypertensive Activity : The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and its derivatives have been reported to possess potent antihypertensive effects. researchgate.net Novel hybrids that release hydrogen sulfide (H₂S) or nitric oxide (NO) have been synthesized to enhance this activity.

Cardioprotective Effects : Polyphenolic this compound compounds have demonstrated multiple cardioprotective effects, including anti-atherosclerosis and the ability to alleviate cardiac hypertrophy.

Antimicrobial and Antifungal Activity : Some isochroman derivatives have shown moderate effectiveness against various bacterial and fungal strains.

Anticancer/Antitumor Activity : Certain derivatives have been investigated for their cytotoxicity toward human cancer cell lines, showing potential to inhibit cell proliferation and induce apoptosis.

Antiprotozoal Activity

The isochroman framework is integral to certain compounds exhibiting significant antiprotozoal effects. The isochroman-1,4-dione (B1610725) derivative, in particular, is a key starting material for the synthesis of established antiprotozoal drugs like parvaquone (B1210199) and atovaquone. researchgate.net

Recent research has also identified potent antiprotozoal agents from natural sources containing a related isochroman-1-one (B1199216) core. A study on compounds isolated from the fungus Exobasidium sp. revealed that (+)-Orthosporin, an isochroman-1-one derivative, possesses anti-leishmanial and anti-trypanosomal properties. acs.org Gunacins, which are pyranonaphthoquinone derivatives also isolated in this study, showed strong activity against Leishmania mexicana and four species of Trypanosoma, with some compounds demonstrating efficacy at submicromolar concentrations. acs.org

Table 1: Antiprotozoal Activity of an Isochroman-1-one Derivative

CompoundSourceActivityReference
(+)-OrthosporinFungus Exobasidium sp.Anti-Leishmania and Trypanosoma activities acs.org

Potential in Metabolic Disorder Treatment

Derivatives of this compound have shown promise in the management of metabolic disorders, particularly in the context of cardiovascular health. Pathological cardiac hypertrophy is a significant risk factor for heart failure, and multi-target therapeutic strategies are considered beneficial for its treatment. mdpi.com

A novel hybrid compound, combining an this compound structure with a hydrogen sulfide (H₂S)-releasing moiety, has been identified as a potential cardioprotective agent for treating cardiac hypertrophy. mdpi.com This hybrid, referred to as 13-E, was found to effectively prevent phenylephrine (B352888) (PE)-induced cardiac hypertrophy in neonatal rat ventricular cardiomyocytes. mdpi.com The study highlighted that the cardioprotective effects of the hybrid molecule were superior to those of its individual components, suggesting a synergistic or holistic mechanism of action. mdpi.com The polyphenolic this compound natural product known as XJP has previously been noted for multiple cardioprotective effects, including anti-inflammatory and anti-atherosclerosis properties. mdpi.com Furthermore, this compound extracted from banana peels has been investigated as a potential antihypertensive agent. slideshare.net

Table 2: this compound Derivatives in Metabolic Disorder Research

Compound/DerivativeInvestigated ApplicationKey FindingReference
Hydrogen-Sulfide-Releasing this compound Hybrid (13-E)Cardiac HypertrophyPrevents PE-induced cardiac hypertrophy in vitro. mdpi.com
This compound (from banana peel)HypertensionPotential as an antihypertensive agent. slideshare.net

Retinoid X Receptor (RXR) Selective Agonism

The isochroman ring has been incorporated into novel synthetic molecules to create potent and selective agonists for the Retinoid X Receptor (RXR). mdpi.comnih.gov RXR is a nuclear receptor that plays a crucial role in various physiological processes, and its agonists are used in cancer therapy. mdpi.comacs.org Bexarotene (B63655), an FDA-approved RXR agonist, is effective in treating cutaneous T-cell lymphoma but can cause side effects due to its disruption of other RXR-dependent pathways. mdpi.comnih.govacs.org

To address this, researchers have synthesized new analogs of bexarotene and other rexinoids, replacing certain structural components with an isochroman ring. mdpi.com These studies found that many of the novel isochroman-containing compounds were more potent than bexarotene and exhibited increased RXR selectivity with reduced cross-signaling to the retinoic acid receptor (RAR). mdpi.comnih.govresearchgate.net The inclusion of the isochroman group did not inherently reduce RXR activity but contributed to the development of rexinoids with improved anti-proliferative characteristics in leukemia models and a decreased potential for causing side effects associated with existing therapies. mdpi.comresearchgate.net

Table 3: Research on Isochroman-Containing RXR Agonists

Compound ClassModificationObserved OutcomeReference
Analogs of Bexarotene, CD3254, and NEt-TMNIncorporation of an isochroman ringIncreased potency and selectivity for RXR; reduced RAR cross-signaling. mdpi.comresearchgate.net

Antitubercular Activity

The this compound scaffold has been utilized as a building block for the synthesis of novel compounds with potential activity against Mycobacterium tuberculosis. In one study, a series of new 3',4'-substituted-spiro[isochromene-3,5'-isoxazolin]-4(1H)-ones were prepared through a 1,3-dipolar cycloaddition reaction. arkat-usa.orgresearchgate.netresearchgate.net The synthesis involved reacting a 3-para-methoxy-benzylidene-isochroman-4-one with various para-substituted-benzadoximes. arkat-usa.orgresearchgate.net

The resulting spiro-isoxazoline derivatives were evaluated for their antitubercular activity. The study concluded that the rigid spiro-isoxazoline structure may be responsible for the observed biological activity. arkat-usa.orgresearchgate.net It was suggested that functionalized side chains and specific heteroatoms (N and O) are critical for the interactions with the bacterial cell receptor, making these compounds potential leads in the development of new antitubercular agents. researchgate.net

Table 4: Spiro-isoxazoline Derivatives of this compound with Antitubercular Potential

Compound ClassSynthetic PrecursorBiological Activity InvestigatedReference
3',4'-substituted-spiro[isochromene-3,5'-isoxazolin]-4(1H)-ones3-para-methoxy-benzylidene-isochroman-4-oneAntitubercular activity arkat-usa.orgresearchgate.netresearchgate.net

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Position on Biological Potency

The biological activity of isochroman-4-one derivatives can be significantly influenced by the position and nature of substituents on the isochroman (B46142) ring. Researchers have systematically modified the scaffold to understand these relationships and optimize the compounds for specific therapeutic targets.

SAR studies have indicated that substitution at the 7-position of the isochroman ring can be crucial for enhancing anticancer activity. While specific details on the substituents that confer the most potent anticancer effects are still under investigation, this position has been identified as a key area for modification in the design of new anticancer agents based on the this compound scaffold. ontosight.ai In one study, a series of 4-arylisochromene derivatives were synthesized and evaluated for their antiproliferative activities. Compounds with a hydroxyl group at the C-5 position exhibited the most potent activity, while moving the hydroxyl group to the C-3 position resulted in a loss of activity. nih.gov

The presence of hydroxyl and methoxy (B1213986) groups on the isochroman ring has been shown to influence the antimicrobial efficacy of these compounds. These groups can affect the compound's ability to interact with biological membranes and proteins, which is crucial for their antimicrobial action. ontosight.ai For instance, certain isochroman derivatives have demonstrated moderate antibacterial activity against various bacterial strains. The specific positioning and number of these groups can modulate the compound's activity. For example, hydroxy-1-aryl-isochroman derivatives with two, three, and four hydroxyl groups showed higher activity against mitochondrial lipid peroxidation than the derivative without any hydroxyl groups. researchgate.net

For beta-adrenoceptor blocking activity, which is relevant for treating hypertension, SAR studies have identified the importance of an N-substituted isopropylamine (B41738) group and the aromatic ring of the this compound. researchgate.net It has been found that substitution at the 7-position with an N-substituted isopropanolamine functionality leads to high antihypertensive activity. researchgate.net In one study, a hybrid compound, IIId, which was prepared by attaching an N-isopropyl substituted isopropanolamine to a phenolic oxygen of this compound, showed a potent β1-adrenoceptor blocking effect. nih.gov This effect was comparable to that of the well-known antihypertensive drug propranolol (B1214883). nih.govnih.gov

Incorporating the this compound scaffold into a spirocyclic system, such as with spiro-lactones, can lead to molecules with enhanced biological properties. researchgate.net Spiro compounds, characterized by two rings connected at a single atom, have been investigated for a range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects. ontosight.ai The rigid and three-dimensional nature of the spiro-system can lead to higher affinity and selectivity for biological targets. researchgate.net

N-substituted Isopropylamine and Aromatic Ring Requirements for Beta-Adrenoceptor Blocking

Pharmacophore Identification and Hybrid Design

Pharmacophore identification involves recognizing the essential structural features of a molecule responsible for its biological activity. This knowledge is then used to design hybrid molecules that combine key pharmacophores from different parent compounds to create new entities with enhanced or dual activities.

A successful strategy in drug design is the fusion of pharmacophores from different bioactive molecules. mdpi.com This approach has been applied to this compound derivatives to enhance their therapeutic potential. For instance, hybrids of the natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) and other pharmacophores have been created. nih.gov In one study, researchers fused the pharmacophores of an analog of XJP, named (±)-XJP-B, with donepezil, a known acetylcholinesterase inhibitor. nih.govmdpi.com This resulted in a series of new 4-isochromanone derivatives with potent anti-acetylcholinesterase activity, which is relevant for the treatment of Alzheimer's disease. nih.govmdpi.com The most potent of these compounds, 10a, was found to be a dual-binding inhibitor, interacting with both the catalytic and peripheral anionic sites of the enzyme. nih.gov

Design of H2S-Releasing this compound Derivatives

The strategic design of hybrid molecules that combine the structural features of this compound with a hydrogen sulfide (B99878) (H₂S)-releasing moiety has emerged as a promising approach for developing novel therapeutic agents, particularly for cardiovascular diseases. researchgate.net This molecular design strategy aims to leverage the pharmacological properties of the this compound scaffold and the multifaceted signaling roles of H₂S, a known gasotransmitter. researchgate.net The core concept involves covalently linking an H₂S donor to an this compound analog, creating a single chemical entity with the potential for synergistic or enhanced biological effects. nih.govresearchgate.net

A key parent compound in these designs is (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP), a natural product recognized for its antihypertensive activity. researchgate.netresearchgate.net Researchers have synthesized series of novel H₂S-releasing this compound derivatives by coupling various H₂S donor moieties with analogs of XJP. researchgate.netnih.gov The rationale is to improve the antihypertensive and cardiovascular protective effects of the parent compound. researchgate.netresearchgate.net

The evaluation of these derivatives typically involves in vitro assays to quantify their H₂S-releasing capacity, often using methods like the methylene (B1212753) blue colorimetric assay. nih.gov Subsequent biological testing, such as isolated vasodilation assays, helps to determine the functional impact of the released H₂S in conjunction with the this compound core. nih.gov Studies have shown that these novel hybrids can exhibit moderate to good in vitro vasodilation efficacy and potent in vivo antihypertensive activity, sometimes exceeding that of the parent compound XJP. researchgate.netresearchgate.net These findings suggest that the hybridization of H₂S-donors with this compound analogs is a viable and promising strategy for the discovery of new antihypertensive agents. researchgate.net

Table 1: H₂S-Releasing this compound Derivatives and Their Properties

This compound Analog H₂S Donor Moiety Key Research Finding Reference(s)
(±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) Analog p-hydroxythiobenzamide (TBZ) The resulting hybrid exhibited excellent H₂S-generating ability and low cellular toxicity. researchgate.net
(±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) Analog 5-p-hydroxyphenyl-3H-1,2-dithiole-3-thione (ADT-OH) Derivatives with this donor released the best level of H₂S in phosphate (B84403) buffer solution assays. nih.gov
(±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) Analog α-thioctic acid The H₂S-release concentration was generally found to be relatively low. nih.gov

Stereochemical Influences on Biological Activity

The stereochemistry of this compound derivatives plays a critical role in their biological activity. The spatial arrangement of substituents on the isochroman ring can significantly influence the molecule's interaction with biological targets, leading to differences in pharmacological effects between stereoisomers. ontosight.aiontosight.ai A key structural feature susceptible to stereoisomerism is the chiral center at the C-3 position of the this compound core. rsc.org

The natural product (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) is a racemic mixture, meaning it contains equal amounts of two enantiomers: S-(+)-XJP and R-(-)-XJP. researchgate.netrsc.org The chiral carbon at the C-3 position is prone to racemization, especially under certain reaction conditions or during extraction and separation processes, due to keto-enol/enolate equilibria. rsc.org This tendency for racemization presents a challenge in the synthesis and evaluation of optically pure enantiomers. rsc.org

Despite these challenges, the asymmetric total synthesis of both S-(+)-XJP and R-(-)-XJP has been successfully achieved, allowing for the investigation of their individual biological activities. rsc.org Subsequent in vivo studies on spontaneously hypertensive rats revealed differences in the antihypertensive effects of the racemic mixture and the individual enantiomers. researchgate.netrsc.org Such findings are crucial as they can identify the more potent or therapeutically desirable enantiomer (the eutomer), providing valuable information for further chemical modification and drug development. researchgate.netrsc.org The development of synthetic protocols that provide fast and easy access to optically pure this compound derivatives is therefore a significant area of research. rsc.org

Mechanistic Investigations of Biological Action

Molecular Target Identification

The efficacy of isochroman-4-one derivatives is linked to their interaction with specific biological molecules. One identified molecular target is the angiotensin II type 1 receptor (AT1R), with this compound potentially inhibiting its signaling, which may explain its antihypertensive activity. biosynth.com

Derivatives of the natural polyphenolic compound 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) have been shown to have multiple cardioprotective effects. mdpi.com For instance, a hydrogen-sulfide-releasing hybrid of XJP was found to regulate the AMPK signaling pathway, which is crucial for cellular energy homeostasis. mdpi.com

Furthermore, in the context of neurodegenerative diseases, certain synthetic derivatives of this compound have been identified as potent inhibitors of acetylcholinesterase (AChE). mdpi.comnih.govresearchgate.net Molecular modeling and kinetic studies have revealed that these compounds can act as dual-binding inhibitors, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. mdpi.comnih.govresearchgate.netnih.gov This dual inhibition is a significant strategy in the development of treatments for Alzheimer's disease.

Pathway Modulation (e.g., PI3K/Akt/eNOS Pathway)

This compound derivatives have been shown to modulate critical cellular signaling pathways. The Phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway, which is central to regulating cell metabolism, proliferation, survival, and apoptosis, is a notable target. frontiersin.orgcellsignal.com

For example, a derivative of 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) was reported to inhibit endothelial dysfunction in part by modulating the PI3K/Akt/eNOS signaling pathway. mdpi.com This pathway is vital for cardiovascular homeostasis, where the activation of endothelial nitric oxide synthase (eNOS) leads to the production of nitric oxide, a key vasodilator. frontiersin.org In another context, a different this compound derivative demonstrated antitumor activity by preventing the activation of the PI3K/Akt pathway in cancer cells, leading to cell cycle arrest and apoptosis. researchgate.net

Enzyme Inhibition Kinetics (e.g., AChE)

The study of enzyme inhibition kinetics provides quantitative insights into the interaction between this compound derivatives and their target enzymes, such as acetylcholinesterase (AChE). A series of novel this compound derivatives bearing an N-benzyl pyridinium (B92312) moiety were designed as dual-binding site AChE inhibitors. nih.gov

Kinetic analysis revealed that these compounds can act as mixed-type inhibitors, indicating they bind to both the free enzyme and the enzyme-substrate complex. nih.gov One of the most potent compounds in a study, derivative 9d , exhibited an IC₅₀ value of 8.9 nM for AChE. nih.gov Another study on a different set of derivatives identified compound 10a as a potent AChE inhibitor. mdpi.comnih.govresearchgate.net Kinetic investigations confirmed that 10a is a dual-binding inhibitor that targets both the catalytic and peripheral anionic sites of AChE. mdpi.comnih.gov

CompoundTarget EnzymeIC₅₀ (nM)Inhibition TypeReference
(Z)-4-((7,8-dimethoxy-4-oxoisochroman-3-ylidene)methyl)-1-(4-fluorobenzyl)pyridin-1-ium bromide (9d)Acetylcholinesterase (AChE)8.9Mixed-type nih.gov
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a)Acetylcholinesterase (AChE)Potent inhibitorDual-binding (CAS and PAS) mdpi.comnih.govresearchgate.net

Interactions with Biomolecules (e.g., DNA Binding)

The interaction of small molecules with macromolecules like DNA is a key aspect of pharmacology. researchgate.net While direct studies on this compound's DNA binding are limited, research on the parent compound, isochroman (B46142), provides valuable insights. A study using multi-spectroscopic techniques investigated the interaction of isochroman with calf thymus DNA (ct-DNA). researchgate.net

The results indicated that isochroman and ct-DNA form a complex, with a binding constant (Kb) of 4.0 × 10³ M⁻¹, suggesting a moderate binding affinity. researchgate.net Competitive binding studies and other experiments consistently pointed towards a minor groove binding mechanism for isochroman. researchgate.net This mode of interaction involves the molecule fitting into the smaller groove of the DNA double helix, typically through non-covalent forces like van der Waals interactions and hydrogen bonds, causing minimal distortion to the DNA structure. researchgate.netwfu.edubohrium.com While these findings are for the parent isochroman, they suggest a potential mechanism for this compound derivatives that warrants further investigation.

CompoundBiomoleculeBinding Constant (Kb)Proposed Binding ModeReference
IsochromanCalf Thymus DNA (ct-DNA)4.0 × 10³ M⁻¹Minor Groove Binding researchgate.net

Bioreductive Alkylating Agent Hypothesis

The concept of bioreductive alkylating agents is a cornerstone of targeted cancer therapy. These agents are prodrugs that are activated under specific physiological conditions, such as the hypoxic (low oxygen) environment often found in solid tumors. imrpress.com The activation involves enzymatic reduction, which converts the prodrug into a highly reactive alkylating species capable of covalently binding to cellular macromolecules like DNA, leading to cytotoxicity. imrpress.comoncohemakey.comnih.gov

It has been proposed that certain complex natural products containing a pyranonaphthoquinone skeleton, which is structurally related to some isochroman derivatives, may function as bioreductive alkylating agents. core.ac.uk The hypothesis suggests that in vivo reduction of the quinone moiety to a hydroquinone (B1673460) can trigger a rearrangement to form a reactive quinone methide. This electrophilic intermediate can then alkylate nucleophilic sites on DNA, causing damage and cell death. This mechanism offers a strategy for selective tumor cell killing, as the reductive activation is more likely to occur in hypoxic tumor cells than in well-oxygenated normal cells. imrpress.com

Computational Chemistry and in Silico Studies

Molecular Docking and Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target. Studies on isochroman-4-one derivatives have utilized molecular docking to explore their potential as inhibitors for various enzymes.

For instance, a series of novel this compound derivatives were designed and synthesized as potential agents for Alzheimer's disease. nih.gov Molecular modeling studies revealed that these compounds could effectively bind to acetylcholinesterase (AChE), a key enzyme in the pathology of the disease. nih.govresearchgate.net One particular derivative, compound 10a , was identified as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of AChE. nih.govresearchgate.net

Similarly, docking studies have been performed on isochroman-1-one (B1199216) analogues to evaluate their anti-inflammatory potential by targeting the cyclooxygenase-1 (COX-1) receptor. researchgate.netrjptonline.org The results indicated that certain synthesized compounds possessed a strong binding affinity for the COX-1 receptor, with docking scores superior to standard anti-inflammatory drugs like Etodolac. researchgate.net Another study investigated a 7,8-dihydroxy-3-methyl this compound derivative for its thrombolytic activity, showing a docking score of -6.7 against the tissue-type plasminogen activator. researchgate.net

Table 1: Molecular Docking Studies of this compound Derivatives

DerivativeTarget ProteinKey FindingsDocking ScoreReference
(Z)-3-acetyl-1-benzyl-4-((6,7-dimethoxy-4-oxoisochroman-3-ylidene)methyl)pyridin-1-ium bromide (10a)Acetylcholinesterase (AChE)Dual-binding inhibitor at CAS and PAS.Not Specified nih.govresearchgate.net
3-((1,8-diethyl-1,3,4,9-tetrahydro-9-methyl pyrano[3,4-b]indol-1-yl) methyl)-1H-isochromen-1-one (Compound 5)Cyclooxygenase-1 (COX-1)Good binding affinity with the receptor.-8.2 researchgate.net
7,8-dihdroxy-3-methyl this compoundTissue Plasminogen ActivatorPredicted thrombolytic activity.-6.7 researchgate.net

Quantum Chemical Calculations (e.g., Ab Initio, DFT)

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are used to investigate the electronic structure and properties of molecules. scirp.orgresearchgate.net These calculations provide fundamental insights into molecular stability, reactivity, and spectroscopic properties.

DFT has been extensively applied to study isochroman (B46142) derivatives. researchgate.net For example, calculations have been used to understand the tautomerization between different forms of isochroman-1,3-dione derivatives, which are structurally related to this compound. doi.orgresearchgate.net These studies confirm the most stable conformers and characterize the transition states involved in the tautomerization process. doi.org DFT methods, often combined with machine learning, can achieve "quantum chemical accuracy" (errors below 1 kcal/mol), making them highly reliable for predicting energies and simulating molecular dynamics. nih.gov

Quantum chemical parameters derived from DFT, such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and dipole moment (μ), are correlated with the molecule's reactivity and stability. scirp.org For instance, a low ionization potential, which can be calculated quantum chemically, indicates higher reactivity. scirp.org These theoretical methods are crucial for understanding the intrinsic mechanisms of a compound's properties, such as its antioxidant and radical scavenging activities. researchgate.net

Prediction of Drug-Likeness and Pharmacokinetic Properties (ADME)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the drug discovery process. These predictions help to assess the drug-likeness of a compound and identify potential liabilities early on.

Studies on this compound derivatives have included ADME predictions to evaluate their potential as therapeutic agents. For a series of 7,8-dihydroxy-3-methyl this compound derivatives, ADME profiles were generated, and the results suggested that the compounds were likely to be safe for human use. researchgate.net The Prediction of Activity Spectra for Substances (PASS) tool was used to estimate biological activity, with all tested compounds showing a higher probability of being active (Pa) than inactive (Pi). researchgate.net

Furthermore, in silico screening of novel this compound derivatives designed as acetylcholinesterase inhibitors suggested they possess the ability to penetrate the blood-brain barrier, a crucial property for drugs targeting the central nervous system. nih.gov

Table 2: In Silico ADME and Property Predictions for this compound Derivatives

Derivative ClassPrediction MethodPredicted PropertyFindingReference
7,8-dihydroxy-3-methyl this compound derivativesPASS, Lipinski's rule of fiveThrombolytic Activity (Pa > Pi), SafetyCompounds showed greater Pa than Pi value and were predicted to be safe. researchgate.net
AChE Inhibitor derivativesIn silico screeningBlood-Brain Barrier (BBB) PenetrationPredicted to have high penetration across the BBB. nih.gov

Conformational Analysis and Tautomerization Studies

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. Tautomerization is a chemical reaction that involves the migration of a proton, often resulting in keto-enol tautomerism.

The this compound system exhibits keto-enol tautomerism. Experimental and theoretical studies have been conducted to understand this equilibrium. The enol of this compound was generated by flash photolysis and its ketonization rates were measured. acs.org Combining enolization and ketonization data yielded the keto-enol equilibrium constant (pKE) of 5.26. acs.org This indicates that the keto form is more stable than the enol form under these conditions.

Computational studies on related compounds, like (Z)-4-(hydroxymethylene) isochroman-1,3-dione, have used DFT and ab initio calculations to explore the conformational landscape and tautomerization pathways. doi.org These studies identify the most stable tautomers and conformers in both the ground (S0) and first excited (S1) electronic states, providing a detailed picture of the potential energy surface. doi.orgresearchgate.net The crystal structure of 4-(1-Hydroxypropyl)-isochroman-1,3-dione confirms that it exists as the exocyclic enolic tautomer in the solid state, stabilized by a strong intramolecular hydrogen bond. researchgate.net

Table 3: Tautomerization Data for this compound

ParameterValueSignificanceReference
Keto-enol equilibrium constant (pKE)5.26Indicates the relative stability of the keto form over the enol form. acs.org
Enol acidity constant (pKaE)10.14Acidity of the enol ionizing as an oxygen acid. acs.org
Ketone acidity constant (pKaK)15.40Acidity of the ketone ionizing as a carbon acid. acs.org

Theoretical Studies of Reaction Mechanisms

Theoretical studies are instrumental in elucidating the detailed pathways of chemical reactions. For isochroman and its derivatives, computational methods have been used to investigate reaction mechanisms, providing insights that are often difficult to obtain through experiments alone.

For example, the origins of substituent effects on the keto-enol equilibrium of this compound have been discussed based on kinetic data. acs.org The presence of a β-oxygen substituent was found to retard the rate of hydronium-ion-catalyzed ketonization by more than three orders of magnitude compared to 1-tetralone. acs.org

In the synthesis of isochromans via C-H insertion of donor/donor carbenes, DFT studies have supported a mechanism involving a concerted free ylide Stevens rearrangement, clarifying the role of the metal catalyst in the key bond-forming step. rsc.org Furthermore, a plausible reaction mechanism for the electrocatalytic cross-coupling of isochroman with azoles has been proposed, involving radical and ionic pathways. mdpi.com These theoretical investigations are crucial for optimizing existing synthetic methods and designing new ones.

Analytical and Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of isochroman-4-one derivatives. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

In ¹H NMR spectra of this compound derivatives, the protons on the aromatic ring typically appear as multiplets in the downfield region, a characteristic feature of aromatic compounds. The chemical shifts and coupling constants of these protons provide information about the substitution pattern on the benzene (B151609) ring. The methylene (B1212753) protons of the isochromanone core also exhibit characteristic signals. For instance, in 3-substituted isochroman-4-ones, the protons at the C1 and C3 positions show distinct chemical shifts that are influenced by the nature of the substituent.

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework. The carbonyl carbon of the ketone group (C4) is readily identifiable by its characteristic downfield chemical shift. The chemical shifts of the other carbon atoms in the this compound skeleton provide further structural confirmation. For example, in a series of 3-substituted 1H-isochromen-1-ones, the ¹³C NMR shifts were instrumental in confirming the structures of the synthesized compounds. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for Isochroman (B46142) Derivatives
CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)Reference
3-(4-(trifluoromethyl)phenyl)-1H-isochromen-1-oneCDCl₃8.29 (d, J = 7.6 Hz, 1H), 7.96 (d, J = 7.8 Hz, 2H), 7.73 (t, J = 7.3 Hz, 1H), 7.69 (d, J = 7.8 Hz, 2H), 7.51 (d, J = 7.6 Hz, 2H), 7.02 (s, 1H)161.75, 151.87, 136.83, 135.17, 135.03, 131.60, 131.39, 129.71, 128.81, 126.25, 125.78, 125.37, 120.77, 103.37 mdpi.com
3-(4-methoxyphenyl)-1H-isochromen-1-oneCDCl₃8.26 (d, J = 7.0 Hz, 1H), 7.79 (d, J = 7.3 Hz, 2H), 7.67 (s, 1H), 7.43 (s, 2H), 6.95 (d, J = 7.4 Hz, 2H), 6.80 (s, 1H), 3.84 (s, 3H)164.76, 163.74, 162.94, 162.44, 161.49, 161.01, 153.63, 137.84, 134.77, 129.54, 127.60, 126.74, 125.66, 124.45, 120.06, 114.18, 100.18, 55.36 mdpi.com
6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-oneCDCl₃8.17 (d, J = 8.1 Hz, 1H), 7.58 (s, 1H), 7.44-7.32 (m, 3H), 7.10 (s, 1H), 6.67 (s, 1H)160.84, 150.64, 141.60, 138.80, 135.13, 131.40, 128.27, 128.20, 127.99, 126.69, 125.10, 118.46, 99.66 mdpi.com
IsochromanCDCl₃A 7.09, B 7.07, C 7.03, D 6.871, E 4.678, F 3.869, G 2.749Not specified

Mass Spectrometry (MS and HRMS)

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound and its analogs. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to several decimal places, which allows for the unambiguous determination of the molecular formula. bioanalysis-zone.com This is particularly useful in distinguishing between compounds with the same nominal mass but different elemental compositions. bioanalysis-zone.com

In the analysis of newly synthesized this compound derivatives, HRMS is routinely used to confirm the expected molecular formula. mdpi.com For example, the calculated and found mass-to-charge ratios (m/z) for various 3-substituted isochromen-1-ones have been reported, confirming their successful synthesis. mdpi.com Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to identify different components of the molecule.

Table 2: High-Resolution Mass Spectrometry (HRMS) Data for Isochroman Derivatives
CompoundIonization ModeCalculated m/z [M+H]⁺Found m/z [M+H]⁺Reference
3-(4-(trifluoromethyl)phenyl)-1H-isochromen-1-oneESI-TOF291.0627291.0631 mdpi.com
3-(4-methoxyphenyl)-1H-isochromen-1-oneESI-TOF253.0859253.0859 mdpi.com
6-chloro-3-(thiophen-2-yl)-1H-isochromen-1-oneESI-TOF262.9928262.9928 mdpi.com
6-chloro-3-(p-tolyl)-1H-isochromen-1-oneESI-TOF273.0677273.0676 mdpi.com

Infrared (IR) and Linear-Polarized IR Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. spectroscopyonline.com In this compound, the most prominent absorption band in the IR spectrum is due to the stretching vibration of the carbonyl group (C=O) of the ketone. This typically appears in the region of 1680-1750 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the isochromanone ring system.

Linear-polarized IR spectroscopy is a more specialized technique that can provide information about the orientation of specific functional groups within a molecule, particularly in oriented samples like crystals or stretched films. routledge.com By measuring the differential absorption of infrared light polarized parallel and perpendicular to a reference direction, the orientation of the transition dipole moment of a particular vibration can be determined. routledge.com This can be a powerful tool for detailed structural analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. msu.edu this compound and its derivatives typically exhibit absorption bands in the UV region of the electromagnetic spectrum due to π-π* and n-π* transitions associated with the aromatic ring and the carbonyl group. The position and intensity of these absorption bands can be influenced by the solvent and the nature of any substituents. For example, the introduction of electron-donating or electron-withdrawing groups can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum.

Studies on various isocoumarin (B1212949) derivatives have shown that their UV-Vis absorption spectra are sensitive to the solvent environment. unimi.it The solvatochromic shifts observed in the absorption spectra can provide insights into the nature of the electronic transitions and the polarity of the excited state.

Circular Dichroism (CD)

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. jascoinc.comwikipedia.org It measures the differential absorption of left and right circularly polarized light. jascoinc.comwikipedia.org For chiral derivatives of this compound, CD spectroscopy can be used to determine their absolute configuration and to study conformational changes in solution. otka-palyazat.huresearchgate.net The CD spectrum is highly sensitive to the stereochemistry of the molecule, and the sign and magnitude of the Cotton effects can be correlated with the spatial arrangement of the chromophores. researchgate.net

Fluorescence Spectroscopy

Fluorescence spectroscopy is used to study the emission of light from molecules that have been excited to a higher electronic state. Not all this compound derivatives are fluorescent, but for those that are, fluorescence spectroscopy can provide valuable information about their electronic structure and excited-state properties.

The fluorescence properties of 4-acyl isochroman-1,3-diones have been investigated, revealing that their emission characteristics are influenced by the electronic nature of the substituent. researchgate.net For instance, electron-donating groups tend to increase fluorescence intensity. Furthermore, the fluorescence of these compounds is sensitive to the polarity of the solvent, with a bathochromic shift often observed in more polar solvents. ajol.info This solvatochromism makes some of these compounds potentially useful as fluorescent probes for studying the polarity of their microenvironment.

Future Directions and Emerging Research Avenues

Development of Novel Therapeutic Agents

The isochroman-4-one core is a fertile ground for the development of innovative therapeutic agents. A notable example is the creation of hybrid molecules that combine the this compound structure with other pharmacophores to achieve enhanced or novel biological activities.

One promising approach involves the synthesis of a hydrogen-sulfide-releasing hybrid of an this compound analog. This hybrid, designated as 13-E , was developed from the natural product 7,8-dihydroxy-3-methyl-isochromanone-4 (XJP) . mdpi.com Compound 13-E has demonstrated significant cardioprotective effects by protecting against cardiomyocyte hypertrophy in vitro and reducing cardiac hypertrophy and interstitial fibrosis in vivo. mdpi.com Its mechanism of action is linked to the regulation of the AMPK signaling pathway and fatty acid metabolism. mdpi.com

In the realm of neurodegenerative diseases, derivatives of this compound are being explored as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease management. mdpi.com By fusing the pharmacophores of an XJP analog and donepezil, researchers have designed and synthesized novel this compound derivatives. mdpi.com One such derivative, compound 10a , has exhibited potent AChE inhibitory activity and modest antioxidant properties. mdpi.com

Furthermore, the hybridization of the natural this compound, XJP, with an arylpiperazine moiety, the pharmacophore of the antihypertensive drug naftopidil (B1677906), has led to the development of novel α1-adrenergic receptor antagonists. nih.gov The most potent of these hybrids, compound 6e , significantly lowered both systolic and diastolic blood pressure in spontaneously hypertensive rats. nih.gov

Another innovative strategy involves coupling nitric oxide (NO)-donor moieties with XJP and its analogs. nih.gov This has resulted in a series of NO-releasing this compound derivatives with significant antihypertensive activity, with some compounds achieving a blood pressure reduction of nearly 40% in spontaneously hypertensive rats. nih.gov

Exploration of Undiscovered Biological Activities

Beyond the well-documented cardioprotective and neuroprotective effects, the this compound scaffold is being investigated for a wider range of biological activities. The inherent chemical diversity of isochroman (B46142) derivatives makes them attractive candidates for screening in various therapeutic areas. researchgate.netontosight.ai

Research has revealed that this compound derivatives possess a broad spectrum of pharmacological properties, including:

Antihypertensive activity : As demonstrated by hybrids of XJP with naftopidil and NO-donors. nih.govnih.gov

Antioxidant activity : A property observed in several this compound derivatives, which is beneficial in combating oxidative stress-related conditions. mdpi.comsmolecule.com

Anti-inflammatory effects : The parent natural product, XJP, has shown anti-inflammatory properties. mdpi.com

Antimicrobial and Antitumor activities : Comprehensive reviews of isochroman derivatives have highlighted their potential as antimicrobial and antitumor agents. researchgate.net

Antiplatelet activity : A recent study on 3-phenyl-1H-isochromen-1-ones revealed their potential as potent antiplatelet agents, with some analogs showing significantly higher activity than aspirin. eurekaselect.comnih.gov

The exploration of these diverse biological activities is a key area of future research, with the potential to uncover new therapeutic applications for this compound compounds.

Advanced Catalytic Asymmetric Synthesis

The development of efficient and stereoselective methods for the synthesis of chiral isochroman-4-ones is crucial for exploring their structure-activity relationships and developing enantiopure drugs. Recent advancements in catalytic asymmetric synthesis have provided powerful tools to achieve this.

One notable method is the asymmetric cascade O–H insertion/aldol (B89426) cyclization of ketoacids with diazoketones. rsc.org This reaction, utilizing a Rh(II)/chiral N,N'-dioxide-Fe(III) or Sc(III) complex bimetallic relay catalytic system, allows for the synthesis of a range of optically active lactone derivatives with adjacent quaternary-quaternary stereocenters in good to excellent yields and stereoselectivities. rsc.orgrsc.org

Another significant advancement is the enantioselective synthesis of 4-fluoroisochromanones through a chiral aryl iodide-catalyzed fluorolactonization. acs.org This method employs HF-pyridine as a nucleophilic fluoride (B91410) source and provides access to lactones with fluorine-bearing stereogenic centers with high enantio- and diastereoselectivity. acs.org

Furthermore, the use of donor/donor carbenes with a Rh₂(R-PTAD)₄ catalyst has enabled the synthesis of isochroman substrates in good yield with excellent diastereo- and enantioselectivity, avoiding the formation of rearrangement products. rsc.orgresearchgate.netnih.gov This method has also been extended to the synthesis of nitrogen-containing heterocycles. rsc.orgresearchgate.netnih.gov

These advanced catalytic methods are instrumental in building libraries of chiral this compound derivatives for biological screening and drug development. mostwiedzy.plresearchgate.net

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental validation is becoming increasingly vital in the discovery and optimization of this compound-based therapeutic agents. sciencedaily.comnih.gov In silico methods are being employed to predict the biological activities, pharmacokinetic properties (ADMET), and potential toxicity of novel derivatives before their synthesis, thereby streamlining the drug discovery process. researchgate.netfrontiersin.org

Molecular docking studies have been instrumental in understanding the binding interactions of this compound derivatives with their biological targets. For instance, in the development of AChE inhibitors, molecular modeling revealed that compound 10a acts as a dual-binding inhibitor, interacting with both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of the enzyme. mdpi.com Similarly, in silico screening has been used to predict the ability of these compounds to cross the blood-brain barrier. mdpi.com

The combination of in silico and in vitro studies is also crucial for evaluating the potential of new drug candidates. rsc.org For example, the antiplatelet activity of 3-phenyl-1H-isochromen-1-ones was validated through in silico analysis, which supported the experimental findings. eurekaselect.comnih.gov This integrated approach allows for a more rational design of new compounds and accelerates the identification of promising drug leads.

Investigation of Natural Product-Inspired Derivatives

Natural products remain a rich source of inspiration for the development of new drugs. The this compound (±)-7,8-dihydroxy-3-methyl-isochroman-4-one (XJP) , isolated from banana peels, is a prime example of a natural product that has served as a starting point for the synthesis of numerous derivatives with enhanced or novel biological activities. mdpi.comslideshare.net

Researchers have systematically modified the structure of XJP to create hybrids with improved antihypertensive, cardioprotective, and anti-Alzheimer's properties. mdpi.comnih.govnih.gov For instance, the synthesis of nitric oxide-releasing derivatives and hybrids with other pharmacologically active moieties has proven to be a successful strategy. nih.govnih.gov

The investigation of other naturally occurring isochroman-4-ones and their synthetic analogs is an active area of research. researchgate.net The diverse biological activities reported for these compounds, including antioxidant, anti-inflammatory, and anticancer effects, underscore the therapeutic potential of this class of natural products. ontosight.aismolecule.com The continued exploration of natural product-inspired derivatives is expected to yield new and effective therapeutic agents. researchgate.net

Studies in Specific Disease Models (e.g., Cardiac Hypertrophy, Alzheimer's Disease)

The therapeutic potential of this compound derivatives is being rigorously evaluated in specific disease models, with a primary focus on cardiac hypertrophy and Alzheimer's disease.

Cardiac Hypertrophy: Pathological cardiac hypertrophy is a major risk factor for heart failure. mdpi.com The hydrogen-sulfide-releasing this compound hybrid 13-E has shown significant promise in this area. In vitro studies demonstrated its ability to protect against phenylephrine-induced cardiomyocyte hypertrophy. mdpi.com More importantly, in vivo studies using a transverse aortic constriction (TAC) model of cardiac hypertrophy showed that 13-E could reduce cardiac hypertrophy, alleviate cardiac interstitial fibrosis, and restore cardiac function. mdpi.com These findings position 13-E as a promising drug candidate for the treatment of cardiac hypertrophy. mdpi.com

Alzheimer's Disease: Alzheimer's disease is a progressive neurodegenerative disorder with a growing global impact. mdpi.com this compound derivatives are being developed as acetylcholinesterase (AChE) inhibitors to address the cholinergic deficit associated with the disease. mdpi.com A series of novel derivatives based on the natural product XJP have been synthesized and evaluated. mdpi.com The lead compound, 10a , not only exhibited potent AChE inhibitory activity but also showed modest antioxidant activity and the ability to inhibit Aβ aggregation. mdpi.com Furthermore, in silico predictions suggest that these compounds can penetrate the blood-brain barrier. mdpi.com These multifaceted properties make this compound derivatives highly promising candidates for the development of new anti-Alzheimer's drugs. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Isochroman-4-one and its derivatives, and how are they validated?

  • This compound derivatives are typically synthesized via condensation reactions or hybridization with functional groups like N-substituted isopropanolamine. For example, compound Ic (7,8-dihydroxy-3-methyl-isochroman-4-one) was synthesized by modifying natural this compound scaffolds and coupling with isopropanolamine groups to enhance β-adrenergic blocking activity . Validation includes nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment (>95%) .

Q. How is the keto-enol equilibrium of this compound experimentally characterized, and what factors influence it?

  • Flash photolysis and hydrolysis of derivatives (e.g., potassium salts or trimethylsilyl ethers) are used to generate enol intermediates. Rates of ketonization are measured in acidic/basic aqueous solutions via UV-Vis spectroscopy. Substituents like β-oxygen significantly increase the keto-enol equilibrium constant (pK_E = 5.26 for this compound vs. 3.3 for 1-tetralone) by stabilizing the enol tautomer through resonance .

Q. What in vitro assays are used to evaluate the biological activity of this compound derivatives?

  • The β1-adrenergic receptor blockade assay using isolated rat left atria is a standard method. Activity is quantified by inhibition rates at specific concentrations (e.g., 10⁻⁷ M). For example, hybrid Ic achieved 52.2% inhibition, outperforming propranolol (49.7%) under identical conditions .

Advanced Research Questions

Q. How can structural modifications of this compound resolve contradictions in β-adrenergic activity data across derivatives?

  • Structure-activity relationship (SAR) studies reveal that N-substituted isopropylamine groups and aromatic ring positioning are critical. Derivatives with 7-substituted isopropylamine (e.g., compound 60) show higher activity (63.3% inhibition) than 6- or 8-substituted analogs due to optimal receptor binding. Contradictions arise from steric hindrance or electronic effects, which are addressed via molecular docking simulations and comparative dose-response curves .

Q. What statistical and computational methods are employed to optimize this compound synthesis yields?

  • Response surface methodology (RSM) with central composite design (CCD) is used to optimize reaction parameters (temperature, catalyst loading, solvent ratio). For instance, a 3² factorial design reduced reaction time by 40% while maintaining >90% yield. Density functional theory (DFT) calculations further predict transition-state energetics to guide solvent selection .

Q. How do β-oxygen substituents in this compound influence its acid-base reactivity and stability in biological systems?

  • β-Oxygen substituents increase carbon acidity (pK_a = 15.40 vs. 18.3 for non-oxygenated analogs) and retard hydronium-ion-catalyzed ketonization by >10³-fold. This enhances stability in physiological pH ranges (6–8), as shown via accelerated stability testing (40°C/75% RH for 6 months) .

Methodological Considerations

Q. What strategies ensure reproducibility in this compound pharmacological studies?

  • Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Experimental Replication : Include detailed synthetic protocols (e.g., molar ratios, purification steps) in supplementary materials.
  • Data Transparency : Report raw NMR spectra, HPLC chromatograms, and biological assay replicates.
  • Statistical Rigor : Use ANOVA for inter-group variability analysis (p < 0.05 threshold) .

Q. How are contradictions in SAR data addressed during this compound derivative development?

  • Apply scoping review frameworks (Arksey & O’Malley, 2005):

Systematic Literature Review : Identify conflicting data points (e.g., divergent IC₅₀ values).

Consultation with Domain Experts : Validate hypotheses via collaborative workshops.

In Silico Modeling : Use AutoDock Vina to simulate binding affinities and reconcile discrepancies .

Data Presentation and Analysis

Q. What are the best practices for presenting this compound research data in publications?

  • Tables : Include compound IDs, yields, spectroscopic data (e.g., ¹H NMR δ values), and bioactivity metrics.
  • Figures : Use line graphs for dose-response curves and heatmaps for SAR trends.
  • Supplemental Materials : Archive large datasets (e.g., crystallographic coordinates) in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.